An In-Depth Technical Guide to 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol: Physicochemical Properties and Therapeutic Potential
An In-Depth Technical Guide to 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol: Physicochemical Properties and Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the basic properties of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol (CAS No: 33081-07-1), a heterocyclic compound of significant interest in medicinal chemistry. Due to a scarcity of direct experimental data on this specific molecule, this guide synthesizes predicted physicochemical characteristics with a thorough review of established synthetic methodologies and the well-documented biological activities of structurally related tetrahydroquinazoline analogs. We will explore its potential as a privileged scaffold in drug discovery, drawing parallels with known dihydrofolate reductase (DHFR) inhibitors and histamine H3 receptor antagonists. This document aims to serve as a foundational resource for researchers investigating this compound and its derivatives, providing both theoretical insights and practical, albeit inferred, experimental direction.
Introduction: The Tetrahydroquinazoline Scaffold
The quinazoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous synthetic and naturally occurring bioactive compounds.[1][2] Its partially saturated analog, the 5,6,7,8-tetrahydroquinazoline moiety, offers a distinct three-dimensional architecture that can enhance physicochemical properties such as solubility and bioavailability, making it an attractive scaffold for drug design.[2][3] 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol, with its amino and hydroxyl substitutions, presents key functional groups that can engage in crucial hydrogen bonding interactions with biological targets. This guide will delve into the fundamental properties of this specific molecule, providing a framework for its potential applications in pharmaceutical research.
Physicochemical and Tautomeric Properties
Understanding the fundamental physicochemical properties of a compound is critical for predicting its behavior in biological systems. While experimental data for 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol is limited, computational predictions provide valuable initial insights.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties for 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol. These values are computationally derived and should be confirmed experimentally.
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₁₁N₃O | PubChem[4] |
| Molecular Weight | 165.19 g/mol | ChemicalBook[5] |
| Melting Point | 284-288 °C | ChemicalBook[5] |
| Boiling Point | 337.4±25.0 °C | ChemicalBook[5] |
| Density | 1.53±0.1 g/cm³ | ChemicalBook[5] |
| XlogP | -0.1 | PubChemLite[4] |
| pKa | 3.00±0.20 | ChemicalBook[5] |
The negative XlogP value suggests that the compound is likely to be hydrophilic, which has implications for its solubility and membrane permeability. The predicted pKa indicates that the compound is a weak base.
Tautomerism: The Quinazolin-4-ol vs. Quinazolin-4(3H)-one Equilibrium
A critical aspect of the chemistry of 4-hydroxyquinazolines is their existence in tautomeric forms. 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol can exist in equilibrium between the -ol and the -one (or lactam) form, with the latter, 2-amino-5,6,7,8-tetrahydro-3H-quinazolin-4-one, often being the more stable tautomer.[6][7] This tautomerism is crucial as it influences the molecule's hydrogen bonding capabilities and overall electronic distribution, which in turn dictates its interaction with biological targets.[8][9]
Caption: Tautomeric equilibrium of the target compound.
Proposed Synthetic Pathway
Proposed Biginelli-type Reaction
This proposed synthesis involves the acid-catalyzed condensation of a β-keto ester (ethyl 2-oxocyclohexanecarboxylate), an aldehyde (not applicable here as the core is unsubstituted), and a urea derivative (guanidine).
Step-by-step Methodology:
-
Reactant Preparation: A mixture of ethyl 2-oxocyclohexanecarboxylate and guanidine hydrochloride is prepared in a suitable solvent, such as ethanol.
-
Catalysis: A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃) is added to the reaction mixture.[13]
-
Reaction: The mixture is heated under reflux for a specified period, typically several hours, to facilitate the cyclocondensation.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can then be purified by recrystallization from a suitable solvent.
Caption: Proposed synthetic workflow for the target compound.
Potential Biological Activities and Mechanism of Action
The therapeutic potential of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol can be inferred from the well-documented activities of its structural analogs. The 2-amino-4-substituted quinazoline motif is a key pharmacophore for several important biological targets.
Dihydrofolate Reductase (DHFR) Inhibition
Numerous studies have demonstrated that 2,4-diamino-5,6,7,8-tetrahydroquinazolines are potent inhibitors of dihydrofolate reductase (DHFR).[14][15] DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and cell proliferation, making it an important target for anticancer and antimicrobial therapies.[16]
The 2,4-diaminopyrimidine substructure is a well-established pharmacophore for DHFR inhibitors.[17][18][19] 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol shares a similar 2-aminopyrimidine core, suggesting it may also exhibit DHFR inhibitory activity. The 4-oxo group can act as a hydrogen bond acceptor, potentially mimicking the interaction of the 4-amino group of known inhibitors with the enzyme's active site.
Caption: Hypothesized pharmacophore for DHFR inhibition.
Histamine H3 Receptor Antagonism
Derivatives of tetrahydroquinazolinamine have been identified as selective antagonists of the histamine H3 receptor (H3R).[20] H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. H3R antagonists are being investigated for the treatment of various neurological disorders, including cognitive impairment and sleep disorders.[21]
The pharmacophore for H3R antagonists typically includes a basic amine and a hydrogen bond acceptor/donor system within a specific spatial arrangement.[22][23][24] The 2-amino group and the 4-oxo/hydroxyl group of the target compound could potentially fulfill these requirements, suggesting a possible role as an H3R modulator. Further investigation through in silico docking and in vitro assays would be necessary to validate this hypothesis.
Conclusion and Future Directions
2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol is a compound with significant, yet largely unexplored, potential in medicinal chemistry. Based on computational predictions and the activities of its close analogs, it is a hydrophilic, weakly basic molecule that likely exists predominantly in its quinazolin-4(3H)-one tautomeric form. While a definitive synthetic protocol is yet to be published, established methodologies such as the Biginelli reaction offer a viable route for its preparation.
The structural similarity to known bioactive compounds strongly suggests that this molecule may exhibit inhibitory activity against dihydrofolate reductase or act as a modulator of the histamine H3 receptor. Future research should focus on:
-
Experimental Validation: Synthesis and purification of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol to confirm its structure and physicochemical properties.
-
In Vitro Screening: Evaluation of its biological activity against a panel of relevant targets, including DHFR and H3R.
-
Structural Biology: Co-crystallization studies with its biological targets to elucidate the precise binding mode and guide further structure-activity relationship (SAR) studies.
This in-depth guide provides a solid foundation for initiating research into this promising compound, highlighting its potential as a valuable scaffold for the development of novel therapeutic agents.
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